(2R,3R,4S)-N-(2-((1-Naphthalenyl)methylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide
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Overview
Description
The compound (2R,3R,4S)-N-(2-((1-Naphthalenyl)methylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-N-(2-((1-Naphthalenyl)methylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide involves several steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include chloroform , methanol , and tertiary butanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process would likely include steps such as rotary evaporation to remove solvents and vacuum drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S)-N-(2-((1-Naphthalenyl)methylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide: can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like or .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as or .
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .
Scientific Research Applications
(2R,3R,4S)-N-(2-((1-Naphthalenyl)methylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2R,3R,4S)-N-(2-((1-Naphthalenyl)methylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes , modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R,3R,4S)-N-(2-((1-Naphthalenyl)methylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide include:
Atorvastatin Related Compound E: This compound shares structural similarities and is used in pharmaceutical research.
Other Benzylamide Derivatives: These compounds have similar functional groups and are used in various chemical and biological studies.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
161510-41-4 |
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Molecular Formula |
C47H55N5O6 |
Molecular Weight |
786.0 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S,3R,4R)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-(naphthalen-1-ylmethylamino)-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C47H55N5O6/c1-31(2)40(44(54)49-28-34-19-10-6-11-20-34)51-46(56)42(48-29-37-25-16-24-36-23-14-15-26-38(36)37)43(53)39(27-33-17-8-5-9-18-33)50-45(55)41(32(3)4)52-47(57)58-30-35-21-12-7-13-22-35/h5-26,31-32,39-43,48,53H,27-30H2,1-4H3,(H,49,54)(H,50,55)(H,51,56)(H,52,57)/t39-,40-,41-,42+,43+/m0/s1 |
InChI Key |
MHHKZFUWGOGERO-IVBRNKFMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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